molecular formula C10H16N2 B8491485 1-(3-Methylpiperidin-1-yl)cyclopropanecarbonitrile

1-(3-Methylpiperidin-1-yl)cyclopropanecarbonitrile

Cat. No. B8491485
M. Wt: 164.25 g/mol
InChI Key: JYPQOLWGIXRKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08802665B2

Procedure details

The reaction of (1-ethoxycyclopropoxy)trimethylsilane 13 and 3-methylpiperidine 14B with trimethylsilylcyanide yielded after column chromatography with a gradient of heptane/ethyl acetate (v:v 4:1) to ethyl acetate as solvent 1-(3-methylpiperidin-1-yl)cyclopropanecarbonitrile as a colorless oil (79%). MS ISP (m/e): 165.2 (100) [(M+H)]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]1(O[Si](C)(C)C)[CH2:6][CH2:5]1)C.[CH3:12][CH:13]1[CH2:18][CH2:17][CH2:16][NH:15][CH2:14]1.C[Si]([C:23]#[N:24])(C)C.CCCCCCC.C(OCC)(=O)C>C(OCC)(=O)C>[CH3:12][CH:13]1[CH2:18][CH2:17][CH2:16][N:15]([C:4]2([C:23]#[N:24])[CH2:5][CH2:6]2)[CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CNCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Two
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CCC1)C1(CC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.